
(4-imidazol-1-ylphenyl) sulfamate
概要
説明
(4-imidazol-1-ylphenyl) sulfamate is an organic compound that belongs to the class of phenylimidazoles These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid 4-(1H-imidazol-1-yl)phenyl ester typically involves the reaction of 4-(1H-imidazol-1-yl)phenol with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of sulfamic acid 4-(1H-imidazol-1-yl)phenyl ester may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
(4-imidazol-1-ylphenyl) sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
(4-imidazol-1-ylphenyl) sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of sulfamic acid 4-(1H-imidazol-1-yl)phenyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nitric oxide synthase, which plays a role in various physiological processes.
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: This compound is structurally similar but lacks the sulfamic acid ester group.
4-(1H-Imidazol-1-yl)aniline: Another related compound with an amine group instead of a hydroxyl group.
Uniqueness
(4-imidazol-1-ylphenyl) sulfamate is unique due to the presence of both the imidazole ring and the sulfamic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9N3O3S |
|---|---|
分子量 |
239.25 g/mol |
IUPAC名 |
(4-imidazol-1-ylphenyl) sulfamate |
InChI |
InChI=1S/C9H9N3O3S/c10-16(13,14)15-9-3-1-8(2-4-9)12-6-5-11-7-12/h1-7H,(H2,10,13,14) |
InChIキー |
ROUZDSKVDAJULO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=CN=C2)OS(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

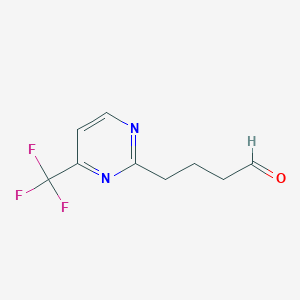

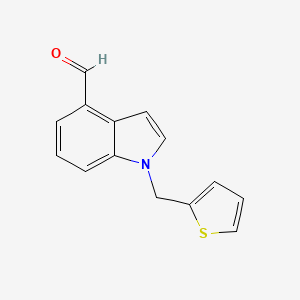
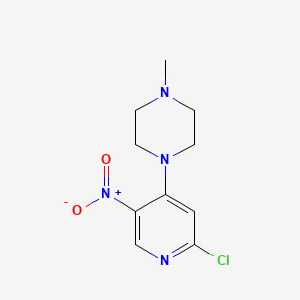
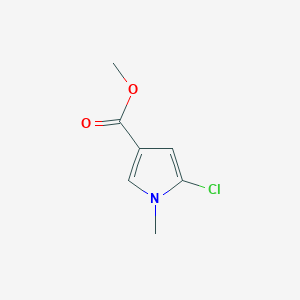



![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)
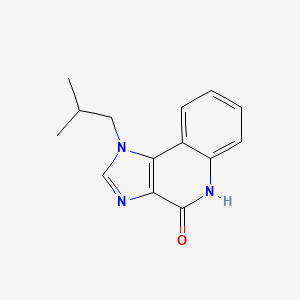

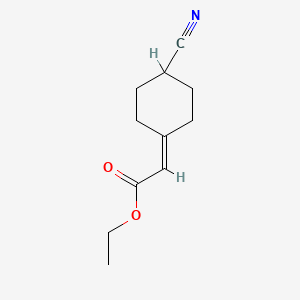
![6-Mercapto-2,3-dihydro-s-triazolo[4,3-b]pyridazin-3-one](/img/structure/B8396888.png)
![[6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate](/img/structure/B8396889.png)
